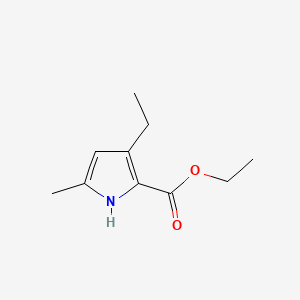

Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate

Description

Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative featuring a five-membered aromatic heterocyclic core with substituents at positions 2, 3, and 3. The compound includes an ethyl ester group at position 2, an ethyl substituent at position 3, and a methyl group at position 4. Pyrrole derivatives are widely studied due to their roles in pharmaceuticals, agrochemicals, and materials science. This compound’s structure makes it a versatile intermediate for synthesizing fused heterocycles, such as pyrrolo-pyrimidines or pyrrolo-pyridines, which are prevalent in drug discovery .

Properties

IUPAC Name |

ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-8-6-7(3)11-9(8)10(12)13-5-2/h6,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWDMHWQRCWUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345173 | |

| Record name | Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69687-83-8 | |

| Record name | Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Starting Materials: : The synthesis of Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate typically begins with commercially available starting materials such as ethyl acetoacetate, ethylamine, and acetaldehyde.

-

Reaction Steps

Step 1: Ethyl acetoacetate undergoes a condensation reaction with ethylamine to form an intermediate.

Step 2: The intermediate is then subjected to cyclization with acetaldehyde under acidic conditions to form the pyrrole ring.

Step 3: The final product, Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding pyrrole-2-carboxylic acids.

-

Reduction: : Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

-

Substitution: : The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acids.

Reduction: Alcohol derivatives of the pyrrole ring.

Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is characterized by a pyrrole ring with an ethyl group at the third position and a methyl group at the fifth position. Its molecular formula is , with a molecular weight of approximately 153.18 g/mol. The compound exhibits solubility in various organic solvents, making it suitable for multiple applications in research and industry.

Chemistry

Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate serves as a building block in organic synthesis. It is utilized to create complex organic molecules, including:

- Pharmaceuticals

- Agrochemicals

- Dyes and pigments

This compound's structural features enhance its reactivity, making it a valuable intermediate in synthetic pathways.

Biology

Research indicates that ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate may exhibit notable biological activities:

Antimicrobial Activity : Studies have reported significant antimicrobial effects against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 μg/mL |

| Escherichia coli | 32 μg/mL |

Anticancer Potential : Preliminary research has shown that the compound can inhibit specific enzymes or receptors critical for cancer cell proliferation. Further studies are required to elucidate its mechanisms of action and therapeutic potential in oncology.

Medicine

In the medical field, ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is being explored for drug development. Its ability to interact with biological targets makes it a candidate for designing molecules that modulate specific pathways involved in disease processes.

Industry

The compound is also used as an intermediate in the production of fine chemicals, contributing to the synthesis of specialty materials and formulations across various industries.

Case Studies and Research Findings

Several studies have evaluated the biological activities and applications of ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate:

Study on Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics.

Anticancer Research

Research focused on the compound's interaction with cancer cell lines revealed promising results, highlighting its ability to inhibit tumor growth through specific molecular interactions.

Crystallographic Studies

X-ray crystallography has shown that ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate forms centrosymmetric dimers via hydrogen bonding. This structural insight may influence its physical properties and interactions in biological systems.

Mechanism of Action

The mechanism by which Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The compound’s molecular targets and pathways are subjects of ongoing research, particularly in the context of its potential as a drug candidate.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Ester Group Variations : Replacing the ethyl ester (target compound) with a benzyl ester () increases hydrophobicity, which may enhance membrane permeability in biological systems .

- Steric Effects : The tert-butyl substituent in introduces significant steric hindrance, likely reducing electrophilic substitution rates compared to the target compound’s smaller methyl and ethyl groups .

- Fused Ring Systems : Compounds like Ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate () exhibit extended conjugation, altering electronic properties and enabling applications in optoelectronics .

Physical and Spectroscopic Properties

- Spectroscopic Data :

Biological Activity

Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is a member of the pyrrole family, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate features a five-membered heterocyclic structure with one nitrogen atom and an ethyl ester group. Its molecular formula is . The unique arrangement of functional groups significantly influences its reactivity and biological activity.

1. Antimicrobial Properties

Studies have demonstrated that pyrrole derivatives exhibit notable antimicrobial activity. Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate has been investigated for its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

These findings suggest that the compound may serve as a potential scaffold for developing new antimicrobial agents .

2. Anticancer Properties

The anticancer potential of ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate has been explored through various in vitro studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines, including:

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 (lung cancer) | 15 |

| MDA-MB-468 (breast cancer) | 20 |

The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis, although further research is needed to elucidate these mechanisms fully .

The biological activity of ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is believed to stem from its ability to interact with enzymes and receptors within biological systems. The compound's structure allows it to participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target proteins. This interaction may lead to the inhibition of microbial growth or interference with cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluating various pyrrole derivatives found that ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead structure for developing new antibiotics, particularly in light of rising antibiotic resistance .

Case Study 2: Anticancer Activity

In another investigation, ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate was tested against multiple human carcinoma cell lines. Results indicated that the compound inhibited cell proliferation effectively, suggesting its potential as an anticancer agent. The study also noted that further modifications to the compound's structure could enhance its potency and selectivity against cancer cells .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, and how can yield be improved?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or alcoholysis reactions. For example, analogous pyrrole esters are synthesized using trichloroacetyl chloride intermediates followed by alcoholysis with ethanol (e.g., 48% yield for a related compound using ethanol and sodium) . Key parameters for yield optimization include:

- Reaction temperature : Maintain 0–5°C during intermediate formation to minimize side reactions.

- Catalyst choice : Sodium in ethanol facilitates dechlorination and esterification.

- Purification : Column chromatography or recrystallization (e.g., using hexane/ethyl acetate) improves purity .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Trichloroacetyl chloride, ether | 77–80% | |

| Alcoholysis | Ethanol, sodium | 43–48% |

Q. Which spectroscopic techniques are most reliable for characterizing Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate?

- Methodological Answer :

- 1H/13C NMR : Assign substituent positions via coupling patterns (e.g., ethyl groups show quartets at δ ~4.34 ppm and triplets at δ ~1.37 ppm) . Aromatic protons in related compounds appear at δ 7.2–7.6 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated as 222.1362 for C11H16NO2+) with <1 ppm error .

- Melting Point : Used to assess purity (e.g., 81–83°C for a methyl-substituted analog) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of pyrrole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For example:

- Displacement parameters : Anisotropic refinement distinguishes disorder in ethyl/methyl groups .

- Hydrogen bonding : Graph-set analysis (e.g., R2²(8) motifs) identifies supramolecular interactions .

Software: SHELX (structure solution), WinGX (data processing), and ORTEP (visualization) are standard .

Q. What computational methods predict the electronic properties of Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Frontier orbitals : HOMO-LUMO gaps correlate with reactivity (e.g., ΔE = ~4.5 eV for pyrrole esters) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carboxylate oxygen as a hydrogen-bond acceptor) .

Table 2: DFT Parameters for a Related Compound

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.12 |

| LUMO (eV) | -1.58 |

| Dipole Moment (Debye) | 3.85 |

Q. How can regioselective functionalization of the pyrrole ring be achieved?

- Methodological Answer :

- Electrophilic substitution : Use Lewis acids (e.g., AlCl3) to direct reactions to the α-position .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids modify aryl substituents (e.g., phenyl to pyridyl groups) .

- Carboxylate derivatization : Amidation or hydrolysis (e.g., with aqueous NaOH) yields acids or amides .

Q. What experimental conditions affect the stability of Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate?

- Methodological Answer :

Q. What are the emerging applications of this compound in medicinal chemistry?

- Methodological Answer : Pyrrole esters serve as precursors for:

- Antimicrobial agents : Derivatives with trifluoromethyl or isoquinoline groups show activity against S. aureus .

- Kinase inhibitors : Pyrazole-pyrrole hybrids (e.g., compound 189 ) target cancer pathways .

Table 3: Bioactivity Data for a Related Derivative

| Compound | IC50 (µM) | Target |

|---|---|---|

| 212 | 0.45 | EGFR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.